8,5'-Cyclo-2'-deoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

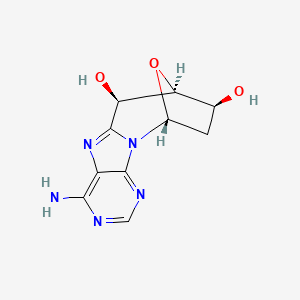

8,5'-cyclo-2'-deoxyadenosine is an organic heterotetracyclic compound obtained by intramolecular formation of a C-C bond between positions 8 and 5' of 2'-deoxyadenosine. It has a role as a Mycoplasma genitalium metabolite. It is an organic heterotetracyclic compound, a bridged compound, a N-glycosyl compound, a diol and an aromatic amine. It derives from a 2'-deoxyadenosine.

Wissenschaftliche Forschungsanwendungen

DNA Damage and Repair Mechanisms

8,5'-Cyclo-2'-deoxyadenosine is primarily recognized for its role as a DNA lesion. It forms as a result of oxidative stress and is characterized by a covalent bond between the base and sugar moieties. This compound is classified as a cyclopurine lesion and poses significant challenges to DNA replication and transcription due to its structural rigidity.

Inhibition of DNA Polymerases

Research indicates that cdA acts as a strong block to various DNA polymerases, including DNA polymerase V and RNA polymerase II. For instance, studies have shown that the presence of cdA in the catalytic loop of DNAzymes significantly reduces their activity. The inhibition can reach up to 90% depending on the specific conditions and configurations of the nucleoside .

Nucleotide Excision Repair (NER)

The repair of this compound is predominantly mediated by nucleotide excision repair pathways. Studies have demonstrated that the R-isomer of cdA is repaired more efficiently than the S-isomer . This differential repair efficiency highlights the importance of stereochemistry in the biological response to DNA lesions.

Mutagenesis Studies

This compound has been implicated in mutagenesis due to its ability to induce mutations during DNA replication. Specifically, it has been shown to cause base transitions at high frequencies in model organisms such as Escherichia coli, leading to significant genetic alterations . This mutagenic potential makes cdA a subject of interest in studies related to cancer biology and genetic stability.

Biomarker for Disease

Recent studies have explored the potential of this compound as a biomarker for various diseases, including atherosclerosis. The detection of cdA levels in human urine has been proposed as an indicator of oxidative stress and DNA damage associated with cardiovascular diseases .

Detection Techniques

To accurately measure cdA levels, advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC/MS) are employed. These methods allow for precise quantification of cdA in biological samples, providing insights into cellular responses to environmental stressors .

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C10H11N5O3 |

|---|---|

Molekulargewicht |

249.23 g/mol |

IUPAC-Name |

(1R,11R,12S,13S)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)/t3-,4+,6-,7-/m0/s1 |

InChI-Schlüssel |

MBVGIEDXZGVICG-FXZMZVCPSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O)O |

Kanonische SMILES |

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O |

Synonyme |

2'-deoxy-8,5'-cycloadenosine 5',8-cyclo-2'-deoxyadenosine 8,5'-CDA 8,5'-cyclo-2'-deoxyadenosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.